N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with a 2,4-dimethoxyphenyl group, a piperidin-1-ylsulfonyl group, and a methyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the 2,4-dimethoxyphenyl group through electrophilic aromatic substitution. The piperidin-1-ylsulfonyl group is then introduced via nucleophilic substitution, and finally, the methyl group is added through alkylation reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-ylsulfonyl group, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, resulting in the formation of the corresponding carboxylic acid and amine
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its effects on biological systems and potential therapeutic benefits.
Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate conversion and affecting downstream biological processes .
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can be compared with similar compounds such as:
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of a benzamide group, which may result in different chemical and biological properties.
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid:
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-7-8-16(13-20(15)29(25,26)23-11-5-4-6-12-23)21(24)22-18-10-9-17(27-2)14-19(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIODXUHRUXQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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